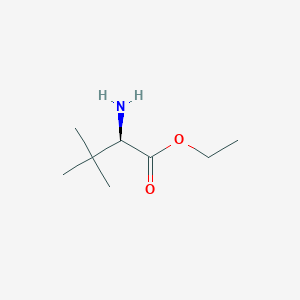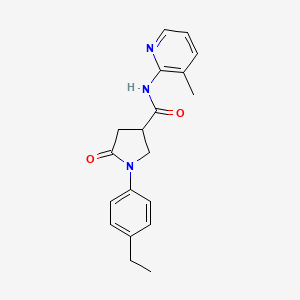![molecular formula C19H16ClN3O2S2 B12458777 2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloromethylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Introduction of the Chloromethylbenzoyl Group: The chloromethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2-chloro-4-methylbenzoyl chloride reacts with the thiazole derivative.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate product with thiourea to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiourea linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved thiourea derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring and the thiourea linkage play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorobenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea
- 1-(4-Methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea
- 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]thiourea
Uniqueness: 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea is unique due to the presence of both the chloro and methoxy groups, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H16ClN3O2S2 |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
2-chloro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-11-3-8-14(15(20)9-11)17(24)22-18(26)23-19-21-16(10-27-19)12-4-6-13(25-2)7-5-12/h3-10H,1-2H3,(H2,21,22,23,24,26) |
InChI-Schlüssel |
WPHIBJOPJQWBDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B12458699.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)


![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)


![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)

